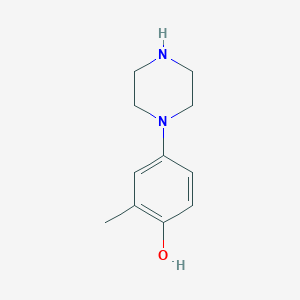

2-methyl-4-(1-piperazinyl)Phenol

描述

2-Methyl-4-(1-piperazinyl)Phenol, also known as Desmethylolanzapine (IUPAC name: 2-Methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine), is a psychotropic agent belonging to the thienobenzodiazepine class. Its molecular formula is C₁₆H₁₈N₄S, with an average mass of 298.408 g/mol . The compound features a thienobenzodiazepine core substituted with a methyl group at position 2 and a piperazine moiety at position 2. It is structurally related to olanzapine (OLZ), a widely used antipsychotic, but lacks the 4-methyl group on the piperazine ring, which influences its pharmacokinetic and pharmacodynamic properties .

属性

分子式 |

C11H16N2O |

|---|---|

分子量 |

192.26 g/mol |

IUPAC 名称 |

2-methyl-4-piperazin-1-ylphenol |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |

InChI 键 |

RHSRYNCHQNXURZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)O |

产品来源 |

United States |

准备方法

N-Arylation and Catalytic Hydrogenation Method (Patent EP1230231B1)

This method focuses on preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, a closely related compound to this compound, which shares the piperazinyl-phenol core.

- Starting Material: N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine.

- Catalyst: Palladium on charcoal (5% Pd/C, water-wet).

- Reaction Conditions:

- Suspension in methoxyethanol at 20–25°C.

- Degassed under nitrogen.

- Heated to 70–75°C.

- Sodium hypophosphite monohydrate solution added slowly over 2–2.5 hours at 70–75°C.

- Reaction monitored by thin-layer chromatography until completion (30–45 minutes after addition).

- Post-reaction Treatment:

- Cooled to 25–30°C.

- Diluted with water.

- pH adjusted to ≤2 with concentrated hydrochloric acid.

- Stirred for 15 minutes.

- Catalyst filtered off and washed.

- The process yields the corresponding amine by reduction of the nitro group.

- The reaction is carried out at mild pressure (1–5 atm) and temperature (20–50°C, preferably 20–30°C) for hydrogenation steps.

- The method is scalable but requires careful purification steps including extraction and salt formation to remove impurities.

Base-Mediated N-Arylation Using Metal Salts (Patent US4267179A)

This approach involves:

- Conversion of substituted phenol to its sodium salt using sodium hydride or sodium hydroxide.

- Reaction of the sodium phenolate with piperazine derivatives in polar solvents (water mixed with 2-propanol or 2-propanone).

- Use of bases such as potassium iodide to enhance reaction rates.

- Elevated temperatures (80–130°C) to improve conversion.

- The phenol is first deprotonated to form the sodium salt.

- Reaction with piperazine is carried out under reflux in a polar solvent mixture.

- After completion, the product is acidified with concentrated hydrochloric acid to precipitate the desired compound.

- The precipitate is filtered, washed with water and 2-propanol, and dried.

- This method improves the rate and yield of N-arylation compared to direct coupling.

- Purification involves crystallization and column chromatography.

- Typical yields reported for related compounds range from 65% to over 90% depending on substituents and conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation (EP1230231B1) | N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine | Pd/C, Sodium hypophosphite monohydrate | 70–75°C, 1–5 atm H2, 2–2.5 h addition | Not explicitly stated, high conversion | Requires acidification and catalyst filtration; scalable |

| Base-Mediated N-Arylation (US4267179A) | Sodium salt of substituted phenol and piperazine | Sodium hydride or hydroxide, KI | 80–130°C, polar solvent mixture | 65–90% (related compounds) | Enhanced rate with base and iodide; crystallization purification |

| Multi-Step Nitration & Piperazinylation (PMC6274350) | 3-chloro-4-fluorophenol, substituted phenyl piperazine | Mild nitration reagents, toluene or chlorobenzene | Reflux 2–6 h for piperazinylation | 60% nitration, up to 83% piperazinylation | One-pot reductive cyclization possible; solvent choice critical |

Detailed Research Outcomes and Notes

Catalytic hydrogenation effectively reduces nitro groups on piperazine-phenol intermediates to amines, crucial for obtaining the final this compound structure or its analogs. The use of sodium hypophosphite as a hydrogen donor under mild conditions minimizes side reactions and degradation.

Base-mediated N-arylation exploits the increased nucleophilicity of phenolate ions to improve coupling efficiency with piperazine. The addition of potassium iodide acts as a phase-transfer catalyst, facilitating the reaction in mixed solvents.

Multi-step nitration and piperazinylation methods demonstrate that controlling the degree of nitration and solvent polarity directly influences the yield and purity of piperazinylated phenols. The subsequent reductive cyclization step can be adapted for related heterocyclic derivatives, suggesting potential for synthetic flexibility.

Purification techniques such as flash column chromatography and acid-base extraction are essential for isolating pure compounds, especially when unreacted starting materials or side products are present.

化学反应分析

Types of Reactions

2-methyl-4-(1-piperazinyl)Phenol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various alkylated or halogenated derivatives.

科学研究应用

Synthesis of Pharmacologically Active Compounds

- 2-methyl-4-(1-piperazinyl)phenol serves as a building block in the synthesis of more complex molecules with pharmaceutical applications.

- Piperazine-containing compounds have been explored for antimalarial activity . For example, piperazine-containing 4(1H)-quinolones have been developed with enhanced solubility and tested for in vitro and in vivo antimalarial activity .

Antifungal Applications

- Research has explored the use of piperazine derivatives in antifungal agents .

- Certain 1H-imidazoles and 1H-1,2,4-triazoles containing piperazine moieties exhibit effectiveness in inhibiting the growth of Candida albicans, suggesting their potential in treating conditions like vaginal candidosis .

Antimicrobial Properties

- Intermediates and derivatives related to piperazine compounds have demonstrated strong antimicrobial properties . These compounds are active against a wide variety of fungi and bacteria, including Microsporum canis, Trichophyton rubrum, Candida albicans, and Staphylococcus hemolyticus .

Examples of related compounds and their applications:

作用机制

The mechanism of action of 2-methyl-4-(1-piperazinyl)Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially affecting pathways related to neurotransmission and cellular signaling . The exact mechanism would depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Olanzapine (OLZ)

Structure: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine . Molecular Formula: C₁₇H₂₀N₄S. Key Differences:

- The piperazine ring in OLZ is substituted with a methyl group at position 4, enhancing lipophilicity and metabolic stability compared to Desmethylolanzapine .

- Pharmacological Impact : The 4-methyl group in OLZ reduces first-pass metabolism, leading to a longer half-life and improved bioavailability. Desmethylolanzapine, lacking this group, may exhibit faster clearance and reduced CNS penetration .

| Property | 2-Methyl-4-(1-piperazinyl)Phenol | Olanzapine (OLZ) |

|---|---|---|

| Piperazine Substitution | 1-Piperazinyl | 4-Methyl-1-piperazinyl |

| Molecular Formula | C₁₆H₁₈N₄S | C₁₇H₂₀N₄S |

| Therapeutic Use | Psychotropic (precursor) | Antipsychotic |

| Metabolic Stability | Lower (due to lack of 4-methyl) | Higher |

Hoechst 33258 (Bisbenzimide)

Structure: 4-[5-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]-2-benzimidazolylphenol trihydrochloride . Molecular Formula: C₂₅H₂₄N₆O·3HCl. Key Differences:

- Hoechst 33258 contains two benzimidazole rings and a phenol group, enabling DNA minor groove binding and fluorescence-based nucleic acid staining. In contrast, this compound lacks planar aromatic systems for intercalation .

- Applications: Hoechst 33258 is used in molecular biology for DNA quantification and cell cycle analysis, whereas this compound is primarily a psychotropic agent .

| Property | This compound | Hoechst 33258 |

|---|---|---|

| Core Structure | Thienobenzodiazepine | Benzimidazole-phenol |

| DNA Binding | No | Yes (minor groove) |

| Fluorescence | None | λabs 352 nm |

| Toxicity | CNS effects | Genotoxic, carcinogenic |

4-Piperazinophenol Dihydrobromide

Structure: 4-(1-Piperazinyl)phenol dihydrobromide . Molecular Formula: C₁₀H₁₄N₂O·2HBr. Key Differences:

- This compound is a simpler phenol-piperazine derivative without the thienobenzodiazepine core. It serves as a chemical building block for synthesizing complex molecules, unlike this compound, which has intrinsic psychotropic activity .

| Property | This compound | 4-Piperazinophenol Dihydrobromide |

|---|---|---|

| Complexity | High (heterocyclic core) | Low (simple phenol-piperazine) |

| Application | Drug precursor | Synthetic intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。